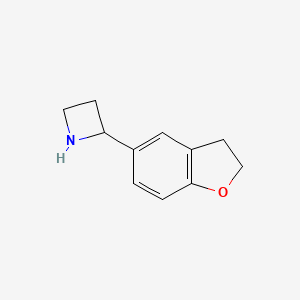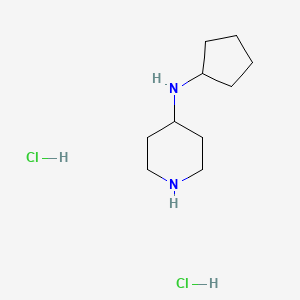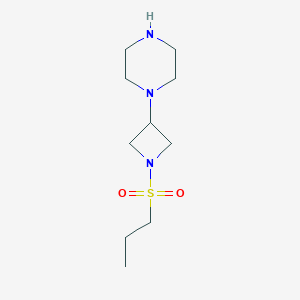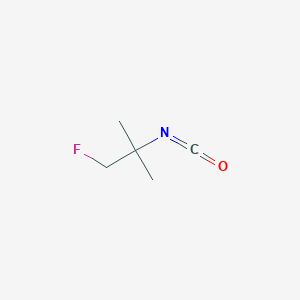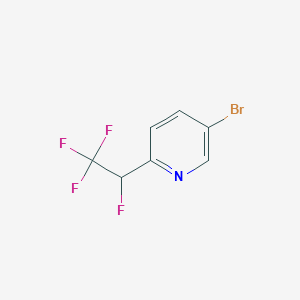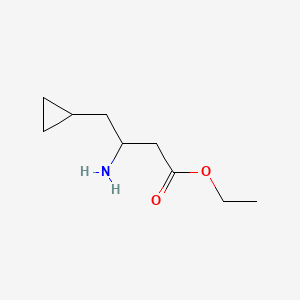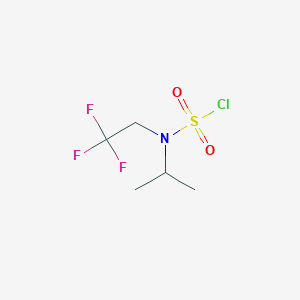
Isopropyl(2,2,2-trifluoroethyl)sulfamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of the trifluoroethyl group imparts unique properties to the compound, making it valuable in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride typically involves the reaction of a suitable amine with a sulfonyl chloride. One common method is the reaction of N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)amine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Under certain conditions, the compound can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) can react with the sulfonyl chloride group.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction.
Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
Substitution: Sulfonamides, sulfonate esters, or sulfonate thioesters.
Reduction: Sulfonamides.
Oxidation: Sulfonic acids.
Scientific Research Applications
N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: May be used in the modification of biomolecules for research purposes.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The trifluoroethyl group can influence the reactivity and stability of the compound, making it suitable for specific applications.
Comparison with Similar Compounds
Similar Compounds
- N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfonamide
- N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfonic acid
- N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfonate esters
Uniqueness
N-(propan-2-yl)-N-(2,2,2-trifluoroethyl)sulfamoyl chloride is unique due to the presence of both the sulfonyl chloride and trifluoroethyl groups. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C5H9ClF3NO2S |
|---|---|
Molecular Weight |
239.64 g/mol |
IUPAC Name |
N-propan-2-yl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride |
InChI |
InChI=1S/C5H9ClF3NO2S/c1-4(2)10(13(6,11)12)3-5(7,8)9/h4H,3H2,1-2H3 |
InChI Key |
MXWINYKQFJHDAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




